molecular formula C22H40O2 B14636743 Ethyl 4-heptyltrideca-2,4-dienoate CAS No. 56710-48-6

Ethyl 4-heptyltrideca-2,4-dienoate

Cat. No.: B14636743
CAS No.: 56710-48-6
M. Wt: 336.6 g/mol
InChI Key: QETUSYGQHORPGX-UHFFFAOYSA-N
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Description

Ethyl 4-heptyltrideca-2,4-dienoate is a branched unsaturated ester characterized by a 13-carbon backbone (trideca-) with conjugated double bonds at positions 2 and 4 (dienoate) and a heptyl substituent at position 4. The ester functional group and conjugated diene system suggest reactivity in polymerization, cycloaddition, or hydrogenation reactions, akin to related compounds .

Properties

CAS No.

56710-48-6

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

ethyl 4-heptyltrideca-2,4-dienoate

InChI

InChI=1S/C22H40O2/c1-4-7-9-11-12-14-16-18-21(17-15-13-10-8-5-2)19-20-22(23)24-6-3/h18-20H,4-17H2,1-3H3

InChI Key

QETUSYGQHORPGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=C(CCCCCCC)C=CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-heptyltrideca-2,4-dienoate can be achieved through several methods. One common approach involves the use of Pd-catalyzed cross-coupling reactions, such as the Negishi coupling, which utilizes ethyl (E)- and (Z)-β-bromoacrylates . Another method involves the Fe-catalyzed cross-coupling of ethyl-5-chloropenta-2,4-dienoate with n-pentylmagnesiumbromide . These methods offer high stereoselectivity and yield, making them suitable for industrial production.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned catalytic methods. The use of iron-based catalysts is particularly advantageous due to their low cost, availability, and ecological safety . The starting materials, such as (2Z)-3-chloroprop-2-en-1-ol, are readily available as by-products of other industrial processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-heptyltrideca-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-heptyltrideca-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the flavor and fragrance industry due to its pleasant odor and taste.

Mechanism of Action

The mechanism of action of ethyl 4-heptyltrideca-2,4-dienoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activities or interacting with cellular receptors. The conjugated diene system allows it to participate in various biochemical reactions, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chain Length and Substituent Variations

The following table summarizes key structural and functional differences between Ethyl 4-heptyltrideca-2,4-dienoate and its analogs:

Compound Name Molecular Formula Chain Length Substituents CAS Number Key Applications/Properties References
This compound C₂₂H₃₈O₂ 13 carbons Heptyl at C4 Not available Hypothesized: Flavoring, organic synthesis N/A
Ethyl deca-2,4-dienoate C₁₂H₂₀O₂ 10 carbons None 3025-30-7 Pear flavor compound; lost during drying
Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate C₁₃H₁₄O₂ 5 carbons Phenyl at C5 Not provided Structural analysis (Hirshfeld surface)
Ethyl penta-2,4-dienoate C₇H₁₀O₂ 5 carbons None 13038-12-5 Lab reagent; discontinued commercially
Ethyl sorbate (2E,4E-hexa-2,4-dienoate) C₈H₁₂O₂ 6 carbons None 2396-84-1 Preservative; trans,trans isomerism
Key Observations:
  • Chain Length: this compound’s longer chain (13 carbons) may enhance lipophilicity compared to shorter analogs like ethyl deca-2,4-dienoate (10 carbons) or ethyl sorbate (6 carbons). This property could influence its volatility and flavor profile in food chemistry .
  • For example, phenyl-substituted analogs (e.g., ethyl 5-phenylpenta-2,4-dienoate) exhibit enhanced π-π interactions in crystal structures .
This compound:

While synthesis details are absent in the evidence, analogous compounds are synthesized via:

Cross-Metathesis (CM) Reactions: Ethyl 3-methylhexa-2,4-dienoate (C₈H₁₂O₂) reacts with dienones in the presence of catalysts (e.g., Grubbs catalyst) to form complex dienoates .

Condensation Reactions: Ethyl cyanoacetate reacts with substituted aldehydes to yield halogenated dienoates (e.g., ethyl 5-(4-bromophenyl)-5-chloropenta-2,4-dienoate) .

Comparative Reactivity:
  • Hydrolysis Sensitivity: Ethyl penta-2,4-dienoate derivatives undergo TBAF-mediated deprotection of silyl ethers in THF, suggesting similar reactivity in functionalized analogs .
  • Isomerization: Ethyl 4-hydroxyoct-2-ynoate isomerizes to ethyl octa-2,4-dienoate under specific conditions, highlighting the thermodynamic stability of conjugated dienes .
Flavor Chemistry:
  • Ethyl deca-2,4-dienoate is a key aroma compound in pears, contributing to fruity esters in wines. Its loss during drying processes underscores volatility challenges .
  • Ethyl sorbate’s preservative action (via antimicrobial activity) contrasts with flavor-focused analogs, suggesting divergent applications despite structural similarities .
Bioactivity:

Stability and Commercial Viability

  • Storage: Ethyl penta-2,4-dienoate is discontinued commercially, possibly due to instability or niche demand .
  • Environmental Sensitivity: Ethyl deca-2,4-dienoate degrades during food processing, necessitating stabilization strategies for industrial use .

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